

Application Notes: Protocol for Isolated Bladder Strip Contractility Assay with Solifenacin

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Compound of Interest

Compound Name: Solifenacin

Cat. No.: B1663824

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Introduction

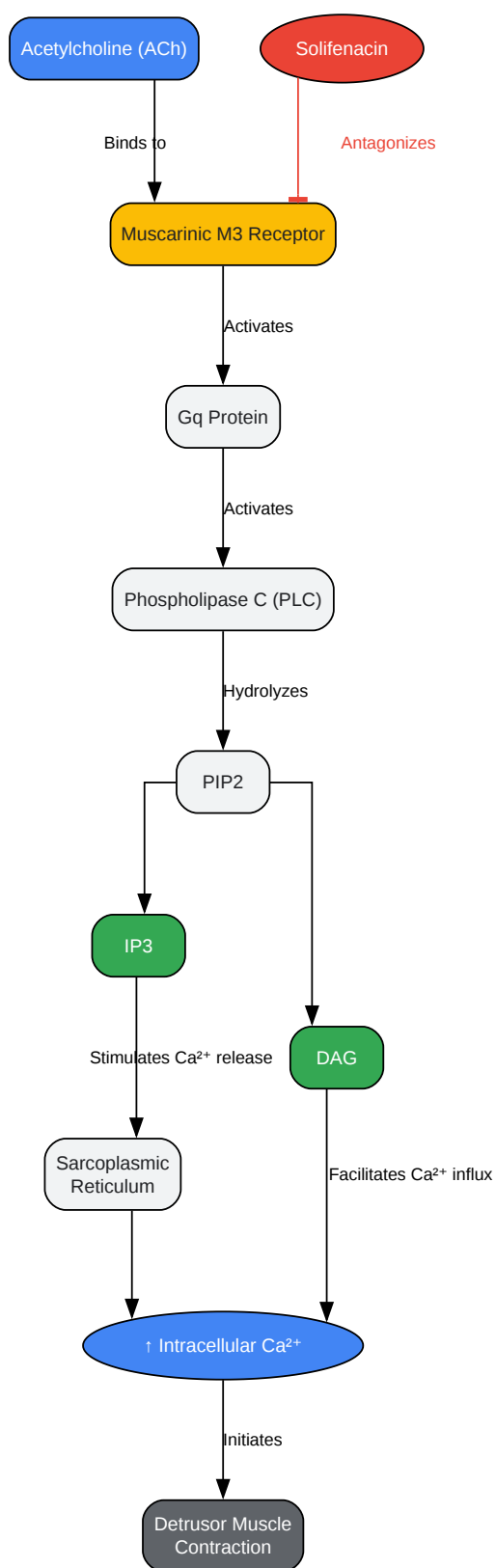
Overactive bladder (OAB) is a prevalent condition characterized by urinary urgency, frequency, and urge incontinence, significantly impacting quality of life. The pathophysiology of OAB often involves involuntary contractions of the detrusor muscle, which is primarily mediated by the activation of muscarinic M3 receptors by acetylcholine.[1] **Solifenacin** is a competitive muscarinic receptor antagonist with a high affinity for the M3 receptor subtype, making it a cornerstone in the pharmacological management of OAB.[1][2] By blocking these receptors, **Solifenacin** leads to the relaxation of the bladder's smooth muscle, thereby increasing bladder capacity and reducing the symptoms of OAB.[1][3]

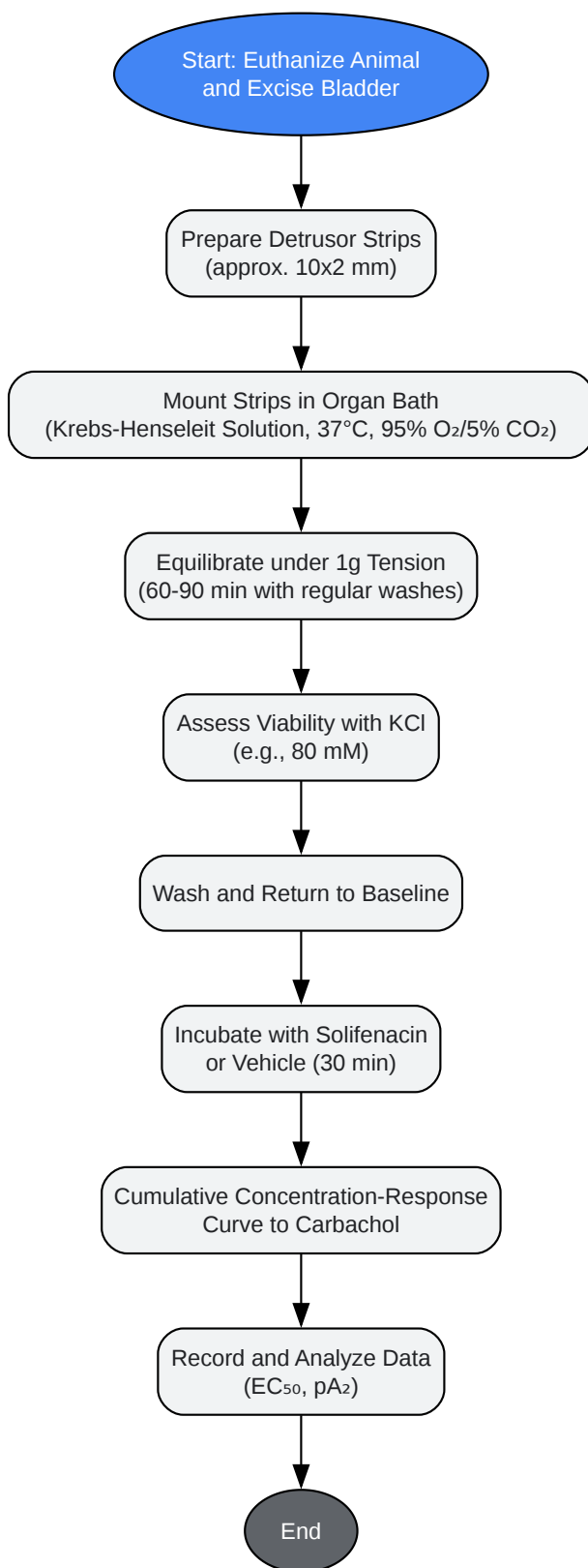
This application note provides a detailed protocol for an in vitro isolated bladder strip contractility assay to evaluate the efficacy of **Solifenacin**. This assay is a fundamental tool in urological pharmacology, allowing for the direct measurement of a compound's effect on smooth muscle contractility. The protocol outlines the preparation of isolated detrusor muscle strips, the setup of an organ bath system, and the methodology to assess the antagonistic effect of **Solifenacin** on carbachol-induced bladder muscle contractions.

Signaling Pathway of Solifenacin in Bladder Smooth Muscle

Solifenacin exerts its therapeutic effect by competitively antagonizing muscarinic acetylcholine receptors, with a notable selectivity for the M3 subtype over the M2 subtype, although it binds to both. In the detrusor muscle, acetylcholine released from parasympathetic nerves binds to M3 receptors, initiating a signaling cascade that leads to smooth muscle contraction.

Solifenacin blocks this interaction, resulting in muscle relaxation.





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References

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- 3. In vivo and in vitro pharmacological characterization of SVT-40776, a novel M3 muscarinic receptor antagonist, for the treatment of overactive bladder - PMC [pmc.ncbi.nlm.nih.gov]
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